3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
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Overview
Description
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃Cl It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the starting material.
Functionalization: The imidazo[1,2-a]pyridine undergoes functionalization to introduce the propanoic acid moiety.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is similar to other compounds in the imidazo[1,2-a]pyridine family, such as 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrochloride and 3-(imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride. it is unique in its specific structure and potential applications. The presence of the propanoic acid moiety and the hydrochloride salt form contribute to its distinct properties and reactivity.
Properties
CAS No. |
2728384-60-7 |
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Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9;/h1-3,6-7H,4-5H2,(H,13,14);1H |
InChI Key |
LXGYBJLIFQDVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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